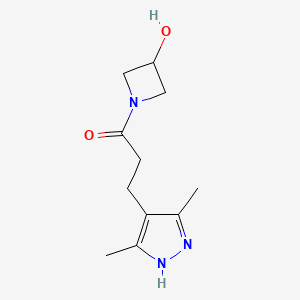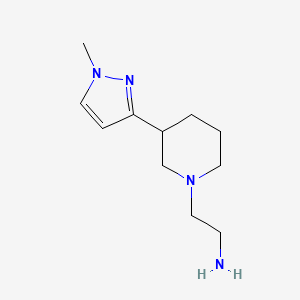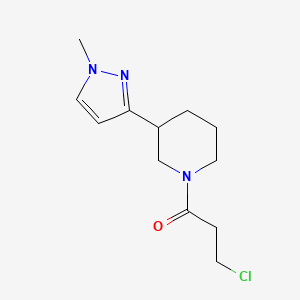
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one, also known as DMPA, is an organic compound that is used in a variety of scientific research applications. DMPA is a member of the pyrazole family, and its structure consists of an aryl group, a pyrazole ring, a methyl group, and an azetidin-1-yl group. DMPA has been used in a wide range of studies, including those involving biochemical and physiological effects, and it has also been used in laboratory experiments to study the mechanism of action of various compounds.
Applications De Recherche Scientifique
1. Role in Synthesis of Structurally Diverse Compounds
The compound is foundational in the synthesis of a wide array of structurally diverse compounds. For instance, it is used in alkylation and ring closure reactions to generate a library of compounds, leading to the production of dithiocarbamates, thioethers, ketones, and various ring-closed derivatives like pyrazolines, pyridines, and pyrimido[1,2-a]benzimidazole derivatives among others, showcasing its versatility in organic synthesis (Roman, 2013).
2. Contribution to Antimicrobial and Anticancer Research
The compound has been integral in the development of novel pyrazole derivatives with significant antimicrobial and anticancer potentials. Specifically, it forms the basis for synthesizing compounds with enhanced inhibitory efficiency against various strains of gram-positive and gram-negative bacteria, indicating its importance in developing new antibacterial agents. Moreover, some of the synthesized compounds demonstrate higher anticancer activity compared to established drugs, marking a significant stride in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
3. Advancements in Heterocyclic Chemistry
The compound's role extends to the field of heterocyclic chemistry where it is utilized in the synthesis of novel isoxazolines, isoxazoles, and pyrazolo[4,3-d]-pyrimidine derivatives. These new compounds have been characterized and hold promise in various applications, further illustrating the compound's significance in expanding the scope of heterocyclic compounds (Rahmouni et al., 2014).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)13-12-7)3-4-11(16)14-5-9(15)6-14/h9,15H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGSYCYQCUGYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476247.png)
![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1476249.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476250.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1476255.png)
![4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1476256.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-amine](/img/structure/B1476258.png)
![6-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1476261.png)


![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-3-yl)methanone](/img/structure/B1476266.png)
![5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476268.png)